N-(3-氨基苯基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

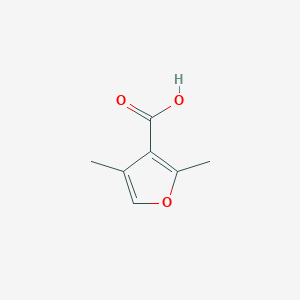

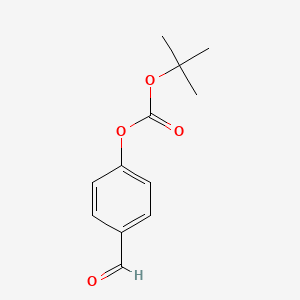

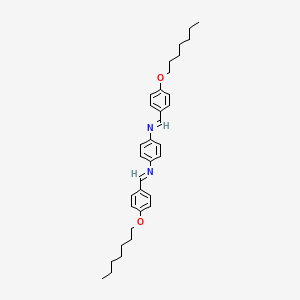

N-(3-Aminophenyl)-3-methoxybenzamide is a compound that belongs to the class of benzamides, which are characterized by an amide functional group attached to a benzene ring. Benzamides are known for their diverse biological activities and have been studied extensively in medicinal chemistry for their potential therapeutic applications. The compound of interest, while not directly studied in the provided papers, shares structural similarities with the compounds discussed in the papers, such as the presence of an amide group and substituted benzene rings .

Synthesis Analysis

The synthesis of related benzamide compounds involves various organic chemistry techniques, including condensation reactions, hydrogenation, and esterification. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensing 3-methoxybenzoic acid with an intermediate diamine compound . Similarly, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide was synthesized using a nitro-substituted precursor and chlorosulfonic acid, followed by hydrogenation and esterification to achieve the final product . These methods could potentially be adapted for the synthesis of N-(3-Aminophenyl)-3-methoxybenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed and found to crystallize in two polymorphs, both in the monoclinic system . The title compound from another study crystallized in the tetragonal system, and its geometric bond lengths and angles were compared with theoretical values obtained from density functional theory (DFT) calculations . These analyses are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for N-(3-Aminophenyl)-3-methoxybenzamide, but they do discuss the reactivity of similar compounds. For instance, the synthesis processes involve reactions such as condensation, which is a common method for forming amide bonds, and hydrogenation, which is used to reduce nitro groups to amino groups . These reactions are indicative of the types of chemical transformations that benzamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like amides and ethers can affect these properties. For example, the intermolecular hydrogen bonding between amide groups can lead to the formation of molecular belts in the crystal structure, as observed in the study of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing insight into the reactivity and potential biological activity of the compounds . These properties are essential for understanding the behavior of benzamide derivatives in different environments and their interactions with biological targets.

科学研究应用

分子结构和分子间相互作用

对类似N-3-羟基苯基-4-甲氧基苯甲酰胺等密切相关分子的研究已经进行,通过单晶X射线衍射和密度泛函理论计算来理解分子间相互作用和分子结构。这些研究对于理解这类化合物在分子水平上的相互作用至关重要,这对于药物设计和材料科学应用是必不可少的(Karabulut et al., 2014)。

抗氧化活性

包括类似于N-(3-氨基苯基)-3-甲氧基苯甲酰胺结构在内的氨基取代苯甲酰胺衍生物已经显示出作为强力抗氧化剂的潜力,通过清除自由基来实现。对这些化合物的电化学研究有助于理解它们的自由基清除活性,这对于开发新的抗氧化疗法至关重要(Jovanović等,2020)。

抗病毒和抗微生物应用

已经合成了几种N-苯基苯甲酰胺衍生物,并对它们的抗病毒活性进行了测试,特别是针对肠道病毒71。例如,3-氨基-N-(4-溴苯基)-4-甲氧基苯甲酰胺等化合物在低微摩尔浓度下显示出活性,表明类似化合物在抗病毒药物开发中的潜力(Ji et al., 2013)。此外,3-甲氧基苯甲酰胺的衍生物已经被探索其抗菌特性,特别是针对细菌细胞分裂蛋白FtsZ,这对于开发新的抗菌剂至关重要(Haydon et al., 2010)。

有机合成和化学转化

研究还集中在合成复杂分子上,其中N-甲氧基苯甲酰胺作为各种化学反应的前体或中间体。例如,涉及N-甲氧基苯甲酰胺的Rh(III)催化反应已经被开发用于合成3-氨基-4-芳基异喹啉酮,展示了这类化合物在促进新的合成途径中的作用(Li et al., 2019)。

安全和危害

未来方向

There are ongoing research efforts to explore the potential applications of similar compounds1819. However, specific future directions for “N-(3-aminophenyl)-3-methoxybenzamide” are not readily available in the searched resources.

Please note that the information provided is based on the available resources and may not fully cover “N-(3-aminophenyl)-3-methoxybenzamide”. For more detailed information, further research in scientific databases and literature is recommended.

属性

IUPAC Name |

N-(3-aminophenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFJFYKNXWHWKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

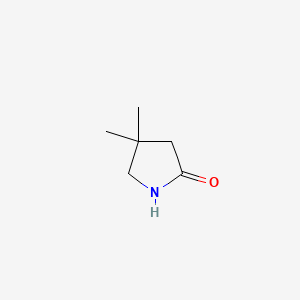

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)